
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is an organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two iodophenyl groups attached to the imidazolium core, with a bromide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 1,3-bis(4-iodophenyl)imidazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazolium core, leading to the formation of imidazole derivatives.
Reduction Reactions: Reduction of the iodophenyl groups can yield phenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Products include azido, cyano, and thiophenyl derivatives.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include phenyl derivatives.
科学研究应用
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole-based compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including ionic liquids and conductive polymers.
作用机制
The mechanism of action of 1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets through its iodophenyl groups and imidazolium core. The compound can form stable complexes with various biomolecules, leading to alterations in their structure and function. The bromide ion can also participate in ionic interactions, enhancing the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
- 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-fluorophenyl)-1H-imidazol-3-ium bromide
Uniqueness
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of iodine atoms, which confer distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, making it suitable for specific applications in materials science and medicinal chemistry .
属性
分子式 |
C15H11BrI2N2 |
|---|---|
分子量 |
552.97 g/mol |
IUPAC 名称 |
1,3-bis(4-iodophenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H11I2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
TXDKADNZZPDCSB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


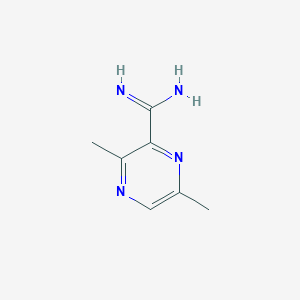
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
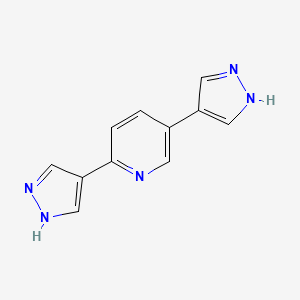
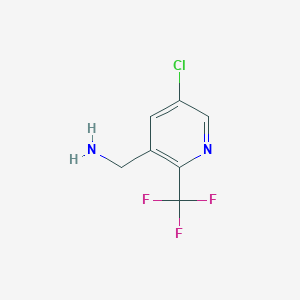

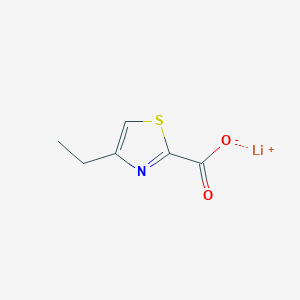
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
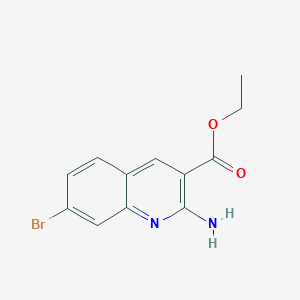

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
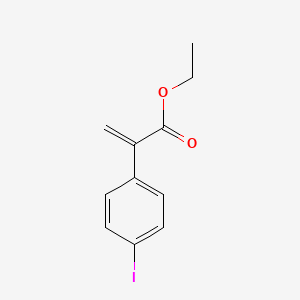
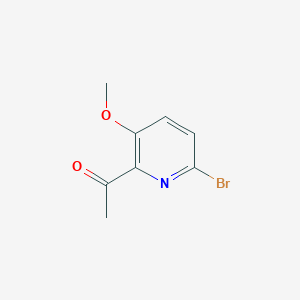
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
